1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Description
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (diaza) atoms at positions 4 and 1/9, respectively. This scaffold has garnered attention in medicinal chemistry due to its versatility in targeting multiple receptors. Notably, derivatives of this core structure have shown promise as dual µ-opioid receptor (µOR) agonists and σ1 receptor (σ1R) antagonists, making them candidates for multitarget analgesics . The methyl group at position 1 enhances metabolic stability and modulates lipophilicity, while the spirocyclic framework contributes to conformational rigidity, improving receptor binding specificity .
Properties
IUPAC Name |
1-methyl-4-oxa-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-8-9(11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLWOXFRHILHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, ultimately leading to the death of the bacterial cells .
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
Table 1: Structural Comparison of Key Spirocyclic Compounds
- Ring Size : Smaller spiro[4.5] systems (e.g., 6-aryl-6,9-diazaspiro[4.5]decane-8,10-dione) are primarily synthetic intermediates, lacking the pharmacological activity observed in spiro[5.5] systems .
- Heteroatom Configuration : Oxygen-containing analogs (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit volatility and ecological roles (e.g., insect communication), contrasting with nitrogen-rich diazaspiro compounds designed for CNS targets .
Biological Activity
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Target Receptors : The primary targets for this compound are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). As a dual ligand, it exhibits potent interactions with these receptors, influencing various cellular signaling pathways.
Biochemical Pathways : The compound's interaction with σ1R and MOR can modulate important pathways related to neuroprotection and cell survival. This interaction is crucial for its potential applications in treating neurological disorders and pain management.
Cellular Effects
This compound affects multiple cellular processes:
- Cell Signaling : It has been shown to influence pathways that regulate cell metabolism and gene expression.
- Neuroprotection : Its action on σ1R suggests a role in protecting neurons from stress-induced damage.
Pharmacological Data
The compound's pharmacological profile includes:
- IC50 Values : Specific binding affinities have been reported for various receptors, indicating its potency as a therapeutic agent.
- AUC and Bioavailability : Studies have demonstrated its pharmacokinetics, showing favorable absorption characteristics in animal models .
Treatment of Obesity
Research indicates that derivatives of this compound may help in obesity management through:
- Inhibition of Acetyl CoA Carboxylase : This enzyme plays a role in fatty acid synthesis.
- Antagonism of Neuropeptide Y : Targeting this neuropeptide can reduce appetite and food intake.
For example, certain derivatives have shown binding affinities in the nanomolar range for MCH-R1, which is implicated in energy homeostasis .
Central Nervous System Disorders
The compound has also been explored for its potential in treating CNS disorders:
- Pain Management : Its dual action on σ1R and MOR suggests efficacy in analgesia.
- Neuroprotective Effects : The modulation of neuroprotective pathways indicates potential use in neurodegenerative diseases.
Study on Obesity Treatment
In a pharmacokinetic study involving rats, a derivative showed an area under the curve (AUC) of 332 ng·h/ml, indicating significant systemic exposure after administration. This supports the hypothesis that compounds based on the diazaspiro structure can effectively modulate metabolic pathways related to obesity .
CNS Efficacy Study
Another investigation into the efficacy of this compound derivatives revealed subnanomolar binding affinities for specific receptors involved in pain signaling. However, challenges such as poor oral bioavailability were noted, suggesting further optimization is needed for clinical applications .
Summary Table of Biological Activities
| Activity Area | Mechanism/Target | Findings |
|---|---|---|
| Obesity Treatment | Inhibition of Acetyl CoA Carboxylase | Nanomolar binding affinity for MCH-R1 |
| Pain Management | Dual action on σ1R and MOR | Significant analgesic effects observed |
| Neuroprotection | Modulation of neuroprotective pathways | Potential use in neurodegenerative diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
